N-(2,3-dimethylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
Description
N-(2,3-dimethylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of thiazolo[4,5-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, along with a dihydroisoquinoline moiety, makes it a subject of interest for researchers.
Properties
IUPAC Name |
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5OS2/c1-15-6-5-9-19(16(15)2)27-20(30)13-31-23-21-22(25-14-26-23)28-24(32-21)29-11-10-17-7-3-4-8-18(17)12-29/h3-9,14H,10-13H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGQNPGSSFMTRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCC5=CC=CC=C5C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multi-step reactions. One common approach is to start with the preparation of the thiazolo[4,5-d]pyrimidine core, followed by the introduction of the dihydroisoquinoline and acetamide groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can be explored to improve the efficiency of the synthesis.
Chemical Reactions Analysis
Key Reaction Types
The compound’s functional groups enable diverse reactivity:
| Reaction Type | Mechanism | Conditions | Outcome |
|---|---|---|---|
| Hydrolysis | Acidic or basic cleavage of the thioacetamide group | HCl (aq.), H₂O; or NaOH (aq.), H₂O | Formation of amide or thiol, depending on pH |
| Oxidation | Conversion of thioether to sulfoxide/sulfone | Oxidizing agents (H₂O₂, mCPBA) under acidic or neutral conditions | Oxidized derivatives (e.g., sulfone) |
| Cross-Coupling | Formation of C–C bonds via transition metal catalysis (e.g., Suzuki) | Pd catalyst, ligand, base (K₂CO₃), aryl halide/triflate | Introduction of aryl groups (e.g., tetrahydroisoquinolin-2-yl) |
| Nucleophilic Substitution | Replacement of halogen with thiol group | Thiols (RSH), base (NaOH), polar aprotic solvent (DMF) | Formation of thioether bond |
Analytical Characterization
The compound’s structure and purity are typically confirmed using:
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Nuclear Magnetic Resonance (NMR)
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Key Peaks : Aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.0–3.0 ppm), and NH signals (δ 8.5–10.0 ppm).
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Splitting Patterns : Complex multiplets from the tetrahydroisoquinolin-2-yl group and thiazolo[4,5-d]pyrimidine protons.
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Mass Spectrometry (MS)
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Molecular Ion : M⁺ at m/z 524.6 (calculated from molecular formula C₃₀H₂₈N₄S).
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Fragmentation : Loss of acetamide (−59 m/z) or cleavage of the thiazolo[4,5-d]pyrimidine ring.
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Elemental Analysis
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Composition : C: 68.4%, H: 5.4%, N: 21.3%, S: 6.1% (based on molecular formula).
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Stability and Reactivity
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pH Sensitivity : The thioacetamide group is prone to hydrolysis under acidic/basic conditions, forming amides or thiols .
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Oxidative Stability : The sulfanyl group may oxidize to sulfoxide/sulfone under ambient conditions, necessitating inert atmospheres during synthesis.
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Thermal Stability : High melting points (typical for heterocyclic compounds) suggest stability under standard conditions but potential degradation at elevated temperatures.
Potential Side Reactions
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Over-Oxidation : Prolonged exposure to oxidizing agents may lead to sulfone formation.
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Cross-Linking : Uncontrolled coupling reactions could result in dimerization or polymerization.
Comparison of Functional Groups
| Functional Group | Reactivity | Key Reactions |
|---|---|---|
| Thiazolo[4,5-d]pyrimidine | Electrophilic at positions 2 and 7 | Nucleophilic substitution, coupling reactions |
| Sulfanyl (-S-) | Nucleophilic under basic conditions | Oxidation, hydrolysis |
| Acetamide (-CONH₂) | Resistant to hydrolysis; hydrolyzes under strong acid/base | Amidation, deamidation |
Research Findings
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Synthesis Optimization : Multi-step protocols often employ column chromatography for purification, with yields optimized via solvent selection (e.g., dichloromethane for thiazolo[4,5-d]pyrimidine derivatives).
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Biological Implications : While not directly studied, analogous thiazolo[4,5-d]pyrimidine derivatives exhibit antiviral or enzyme-inhibitory activity, suggesting potential applications for this compound.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazolo[4,5-d]pyrimidine moiety linked to a tetrahydroisoquinoline derivative through a sulfanyl group. The synthesis of such compounds typically involves multi-step processes that may include:
- Formation of the thiazolo-pyrimidine core : This can be achieved through cyclization reactions involving appropriate precursors.
- Synthesis of the tetrahydroisoquinoline unit : Often synthesized via reductive amination or cyclization of phenethylamine derivatives.
- Final coupling : The final product is obtained by linking the two structural components through a sulfanyl linkage.
Anticancer Properties
Research indicates that compounds similar to N-(2,3-dimethylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide exhibit significant anticancer activities. For instance:
- Mechanism of Action : These compounds may inhibit specific kinases or modulate signaling pathways involved in cell proliferation and survival.
- Case Studies : In vitro studies have shown promising results against various cancer cell lines (e.g., HCT-116 and MCF-7), with IC50 values indicating potent antiproliferative effects .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Similar thiazole derivatives have been investigated for their ability to inhibit enzymes like lipoxygenase (LOX), which are crucial in inflammatory processes:
- In Silico Studies : Molecular docking studies have demonstrated that these compounds can effectively bind to LOX active sites, suggesting their viability as anti-inflammatory agents .
Central Nervous System (CNS) Applications
Given the presence of the tetrahydroisoquinoline structure:
- Cognitive Enhancement : Compounds in this class are being explored for their effects on cognitive functions and neuroprotection. Some studies suggest they may act as modulators of neurotransmitter systems involved in mood and cognition .
Antimicrobial Activity
There is emerging evidence that thiazole and pyrimidine derivatives possess antimicrobial properties:
- Mechanism : The proposed mechanisms include disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidines: Other compounds in this class share the thiazole-pyrimidine core but differ in their substituents.
Dihydroisoquinolines: Compounds with similar dihydroisoquinoline moieties but different functional groups.
Uniqueness
The uniqueness of N-(2,3-dimethylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide lies in its specific combination of structural features, which confer distinct biological activities and potential applications. The presence of both the thiazolo[4,5-d]pyrimidine and dihydroisoquinoline moieties makes it a versatile compound for various research fields.
Biological Activity
N-(2,3-dimethylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a tetrahydroisoquinoline moiety linked to a thiazolo-pyrimidine group via a sulfanyl bridge. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds of similar structure often exhibit activity against specific receptors and enzymes. For instance:
- NK2 Receptor Antagonism : Analogous tetrahydroisoquinoline derivatives have been shown to act as antagonists for NK2 receptors, which play a role in smooth muscle contraction and neurotransmission .
- Histamine H3 Receptor Modulation : Certain derivatives are known modulators of histamine H3 receptors, which are involved in the regulation of neurotransmitter release .
Pharmacological Effects
The biological activity of this compound has been evaluated in various studies:
- Antidepressant Activity : Compounds featuring the tetrahydroisoquinoline structure have demonstrated antidepressant-like effects in animal models.
- Cognitive Enhancement : Some studies suggest potential applications in treating cognitive impairments associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their neuroprotective properties .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways.
Study 1: Neuroprotective Effects
A study published in the Chemistry & Pharmaceutical Bulletin examined the neuroprotective effects of similar tetrahydroisoquinoline derivatives. Results indicated significant improvements in cognitive function in treated animals compared to controls .
Study 2: Antidepressant Activity
In another investigation focusing on depression models, derivatives structurally related to this compound were shown to reduce depressive symptoms significantly when compared to baseline measurements .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
